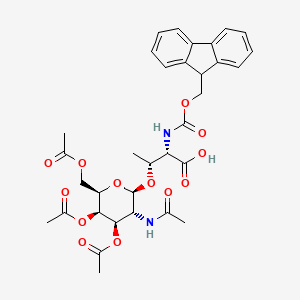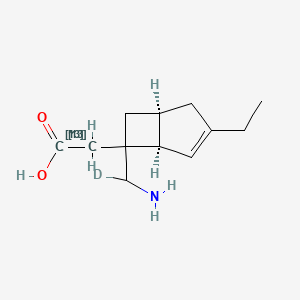
Mirogabalin-13C2,d1 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirogabalin-13C2,d1 (Mixture of Diastereomers) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mirogabalin, which is known for its high potency and selectivity as an α2δ-1 ligand. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirogabalin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin-13C2,d1 involves the incorporation of carbon-13 and deuterium into the Mirogabalin molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Mirogabalin-13C2,d1 are also proprietary. Typically, such compounds are produced in specialized facilities equipped to handle isotopically labeled materials. The production process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mirogabalin-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Mirogabalin-13C2,d1 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Mirogabalin-13C2,d1 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of Mirogabalin.
Biology: It is used to investigate the biological effects and mechanisms of action of Mirogabalin.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Mirogabalin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Mirogabalin-13C2,d1 exerts its effects by selectively binding to the α2δ-1 subunit of voltage-sensitive calcium channel complexes in the central nervous system. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission. The molecular targets and pathways involved include the α2δ-1 subunit and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mirogabalin-13C2,d1 include:
Mirogabalin: The non-labeled version of the compound.
Pregabalin: Another α2δ ligand used for similar therapeutic purposes.
Gabapentin: A related compound with similar mechanisms of action
Uniqueness
Mirogabalin-13C2,d1 is unique due to its isotopic labeling with carbon-13 and deuterium, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides insights into the metabolic pathways and mechanisms of action of Mirogabalin that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
2-[(1R,5S)-6-[amino(deuterio)methyl]-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12?/m1/s1/i6+1,7D,11+1/t7?,9-,10-,12? |
InChI-Schlüssel |
FTBQORVNHOIASH-HBNPQTATSA-N |
Isomerische SMILES |
[2H]C(C1(C[C@@H]2[C@H]1C=C(C2)CC)[13CH2][13C](=O)O)N |
Kanonische SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



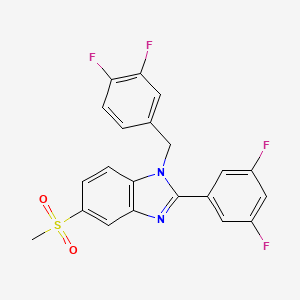
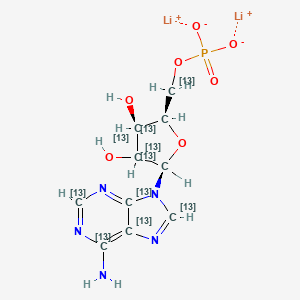
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
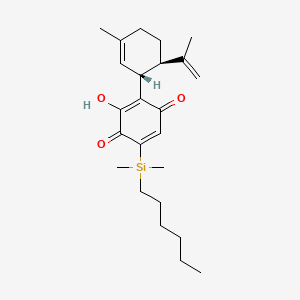
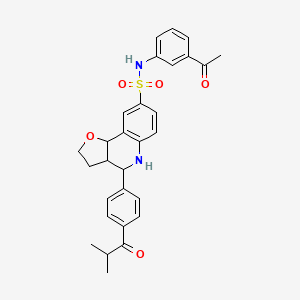

![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

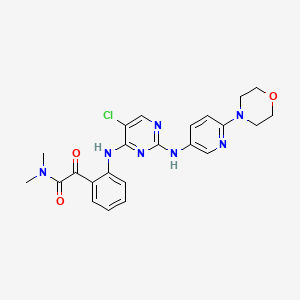
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
